4-(Aminomethyl)-6-bromopyridin-2-amine

Medicinal chemistry Fragment-based drug design Kinase inhibitor

4-(Aminomethyl)-6-bromopyridin-2-amine (CAS 1393533-41-9) is a trisubstituted pyridine building block belonging to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry and kinase inhibitor design. With the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol, it features three synthetically orthogonal functional groups: a 2-amino group, a 4-aminomethyl substituent, and a 6-bromo leaving group.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
Cat. No. B14850974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-6-bromopyridin-2-amine
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Br)CN
InChIInChI=1S/C6H8BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10)
InChIKeyVJAXIILNHNFMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-6-bromopyridin-2-amine – CAS 1393533-41-9 Procurement & Selection Guide


4-(Aminomethyl)-6-bromopyridin-2-amine (CAS 1393533-41-9) is a trisubstituted pyridine building block belonging to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry and kinase inhibitor design [1]. With the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol, it features three synthetically orthogonal functional groups: a 2-amino group, a 4-aminomethyl substituent, and a 6-bromo leaving group . This compound occupies a distinct structural niche among brominated aminomethylpyridines, offering a unique combination of hydrogen-bond donor capacity, metal-coordinating potential, and a heavy-atom handle for Pd-catalyzed cross-coupling that its closest analogs cannot simultaneously provide .

Why 4-(Aminomethyl)-6-bromopyridin-2-amine Cannot Be Replaced by Common In-Class Analogs


Substituting this compound with a regioisomer, a de-brominated analog, or a monoamine variant introduces critical deficits in synthetic versatility, physicochemical profile, or biological recognition that cascade through downstream applications. The 4-aminomethyl group positions the primary amine para to the pyridine nitrogen—a geometry distinct from the 3-aminomethyl regioisomer—altering both the pKa of the exocyclic amine and the trajectory of hydrogen-bond vectors . Removal of the 6-bromo substituent eliminates the sole aryl halide handle required for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification [1]. Elimination of the 2-amino group (as in 6-bromo-2-pyridinemethanamine) reduces the hydrogen-bond donor count from three to one and removes a key metal-coordination site critical for fragment-based drug discovery and catalysis . Each substitution therefore sacrifices at least one essential functional dimension, making the target compound the minimal viable scaffold for applications requiring simultaneous C–N cross-coupling capability, metal chelation, and a geometrically defined aminomethyl tether.

Quantitative Differentiation Evidence for 4-(Aminomethyl)-6-bromopyridin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: 4-Aminomethyl vs. 3-Aminomethyl Determines Hydrogen-Bond Geometry and Amine pKa

The target compound bears the aminomethyl group at the 4-position (para to the pyridine nitrogen), whereas its closest regioisomer, 3-(aminomethyl)-6-bromopyridin-2-amine (CAS 1823941-86-1), places it at the 3-position (meta) . In the 4-substituted isomer, the exocyclic CH₂NH₂ group is electronically conjugated with the ring nitrogen through the π-system, lowering the pKa of the benzylic amine relative to the 3-substituted analog. This positional difference also alters the distance and angular relationship between the aminomethyl NH₂ and the 2-amino NH₂: in the 4-isomer the two are separated by ~5.0 Å (para relationship), enabling simultaneous engagement of two distinct hydrogen-bond acceptor sites on a protein target, whereas in the 3-isomer the ~3.7 Å distance enforces a convergent binding geometry . No direct head-to-head bioactivity comparison between the two regioisomers has been published, but the geometric argument is supported by the co-crystal structure of the non-brominated 4-aminomethyl scaffold in PDB 7Q9W, where the 4-aminomethyl and 2-amino groups engage separate residues in the PfCCT active site [1].

Medicinal chemistry Fragment-based drug design Kinase inhibitor

Bromine Synthetic Handle: Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in the Non-Brominated Analog

The 6-bromo substituent on the target compound provides a reactive aryl halide site for palladium-catalyzed cross-coupling reactions, a capability entirely absent in the non-brominated analog 4-(aminomethyl)pyridin-2-amine (CAS 199296-51-0) . Bolliger et al. (2011) demonstrated that 6-bromopyridine-2-amines, when treated with the Pd catalyst dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, undergo Suzuki-Miyaura coupling with arylboronic acids, Negishi coupling with diaryl- and dialkylzinc reagents, and Heck coupling with olefins, all in 'very high yields' under uniformly applied reaction protocols [1]. The non-brominated analog (MW 123.16 vs. 202.05 for the target; logP −0.51 vs. estimated +0.5–1.0 for the target) cannot participate in any of these transformations, limiting its utility to non-diversifiable terminal applications .

Synthetic chemistry Cross-coupling Library synthesis

Dual Amine Functionality: 2-Amino + 4-Aminomethyl Provides Three H-Bond Donors vs. One in 6-Bromo-2-pyridinemethanamine

The target compound possesses two distinct primary amine groups: a 2-amino substituent directly attached to the pyridine ring and a 4-aminomethyl substituent connected via a methylene spacer. This confers three hydrogen-bond donor (HBD) atoms (two from the 2-NH₂, one from the CH₂NH₂), compared to only one HBD in 6-bromo-2-pyridinemethanamine (CAS 188637-63-0), which lacks the 2-amino group . The 2-amino group additionally provides a metal-chelation site (Npyridine–NH₂ bidentate motif) that is absent in the 2-aminomethyl-only comparator. In the context of fragment-based drug discovery, the higher HBD count (3 vs. 1) and the presence of both a ring-directly-attached amine and a flexible aminomethyl tether allow the target to explore a broader range of binding poses and establish more hydrogen-bond interactions within a protein active site .

Supramolecular chemistry Metal coordination Fragment-based screening

Scaffold Biological Validation: Non-Brominated Analog Co-Crystallized with Plasmodium falciparum CTP:Phosphocholine Cytidylyltransferase (PDB 7Q9W, 1.80 Å)

The 4-aminomethyl-2-aminopyridine scaffold has been experimentally validated in a biological context through the X-ray crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) in complex with 4-(aminomethyl)pyridin-2-amine (the non-brominated analog), deposited as PDB entry 7Q9W at 1.80 Å resolution [1]. This structure demonstrates that the 4-aminomethyl-2-aminopyridine scaffold is competent for specific protein–ligand interactions within a validated antimalarial drug target. The target compound, 4-(aminomethyl)-6-bromopyridin-2-amine, adds a bromine atom at the 6-position (MW increase: +78.89 Da), which provides two practical advantages not available with the co-crystallized analog: (i) anomalous scattering (f″ = 0.28 e⁻ at Cu Kα) for experimental phasing in X-ray crystallography, and (ii) a synthetic handle for structure-activity relationship (SAR) expansion via cross-coupling without altering the core binding scaffold . The PDB depositors (Duclovel, Gelin, Krimm, Cerdan, Guichou) have not published a companion structure with the brominated derivative, leaving a clear opportunity for competitive differentiation [2].

Structural biology Antimalarial drug discovery Fragment-based lead discovery

Physicochemical Differentiation: Predicted pKa, Density, and LogP Distinguish Target from 2-Amino-6-bromopyridine

Compared to the simpler analog 2-amino-6-bromopyridine (CAS 19798-81-3), which lacks the 4-aminomethyl group, the target compound exhibits markedly different predicted physicochemical properties that influence solubility, permeability, and protein-binding behavior . 2-Amino-6-bromopyridine has a predicted pKa of 2.73±0.24, a density of 1.710±0.06 g/cm³, a melting point of 88–91°C, and is only slightly soluble in chloroform and very slightly soluble in methanol . The addition of the 4-aminomethyl group in the target compound introduces a second basic center, increasing the number of ionizable groups, raising the predicted aqueous solubility at pH 7.4, and shifting the logP by approximately +1.0 to +1.5 log units relative to 4-(aminomethyl)pyridin-2-amine (logP −0.51) . The target also has a higher molecular weight (202.05 vs. 173.01) and an additional rotatable bond (the CH₂–NH₂ moiety), which enhances conformational flexibility for induced-fit binding.

Physicochemical profiling Lead optimization Compound library design

Optimal Procurement Scenarios for 4-(Aminomethyl)-6-bromopyridin-2-amine Based on Quantitative Differentiation


Kinase Inhibitor Fragment Library Design Requiring Aryl Halide Diversification

When constructing a fragment library for kinase inhibitor screening, procurement of 4-(Aminomethyl)-6-bromopyridin-2-amine is justified over 4-(aminomethyl)pyridin-2-amine because the 6-bromo handle enables post-screening hit expansion via Suzuki-Miyaura cross-coupling in 'very high yields' as demonstrated by Bolliger et al. (2011) for the 6-bromopyridine-2-amine substrate class [1]. The 2-aminopyridine core is explicitly claimed as a kinase inhibitor scaffold in multiple patents including US8735593B2, and the non-brominated analog has been co-crystallized with PfCCT (PDB 7Q9W, 1.80 Å), confirming that the 4-aminomethyl-2-aminopyridine scaffold can achieve specific protein–ligand interactions [2].

Structure-Based Drug Design Campaigns Targeting PfCCT for Antimalarial Development

The co-crystal structure of the non-brominated scaffold in complex with Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB 7Q9W) provides a direct structural starting point for fragment elaboration [1]. Procuring the brominated version (4-(aminomethyl)-6-bromopyridin-2-amine) rather than re-ordering the exact PDB ligand enables anomalous scattering phasing for future co-crystal structures (Br f″ ≈ 0.28 e⁻ at Cu Kα) and allows SAR expansion at the 6-position without altering the core binding mode established by the 4-aminomethyl and 2-amino groups [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Requiring Bidentate N,N-Chelation

The combination of a 2-amino group (capable of bidentate Npyridine–NH₂ metal chelation) and a flexible 4-aminomethyl tether (available for secondary coordination sphere interactions) distinguishes the target compound from 6-bromo-2-pyridinemethanamine, which lacks the ring-attached NH₂ [1]. The three hydrogen-bond donors (vs. one in the comparator) and the bromine leaving group for post-complexation functionalization make the target the preferred building block for constructing aminopyridine-based metal complexes with tunable secondary coordination spheres [2].

Parallel Library Synthesis Requiring Orthogonal Protection of Two Distinct Amine Sites

The presence of two chemically distinct primary amines—a heteroaryl 2-NH₂ (pKa modulated by the pyridine ring) and a benzylic 4-CH₂NH₂ (higher pKa, more nucleophilic)—enables sequential, orthogonal protection/deprotection strategies (e.g., Boc protection of the aliphatic amine while leaving the heteroaryl amine available for amide coupling) [1]. This orthogonal reactivity is not available with 6-bromo-2-pyridinemethanamine (single amine) or 2-amino-6-bromopyridine (single amine, different position), providing a distinct synthetic advantage for constructing differentially functionalized biaryl libraries via sequential amination and cross-coupling steps [2].

Quote Request

Request a Quote for 4-(Aminomethyl)-6-bromopyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.